molecular formula C7H8N4 B13334902 1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine

1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine

Cat. No.: B13334902
M. Wt: 148.17 g/mol
InChI Key: XCAQZVNOTNPCPP-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of the nitrogen atoms in the rings gives these compounds unique chemical and biological properties .

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3-amino-1H-pyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylpyrazolo[4,3-c]pyridin-7-amine

InChI

InChI=1S/C7H8N4/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,8H2,1H3

InChI Key

XCAQZVNOTNPCPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2C=N1)N

Origin of Product

United States

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